molecular formula C6H4N2O2 B588897 Eniluracil-13C,15N2 CAS No. 1329556-69-5

Eniluracil-13C,15N2

Cat. No.: B588897
CAS No.: 1329556-69-5
M. Wt: 139.089
InChI Key: JOZGNYDSEBIJDH-TTXLGWKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in biochemical research, particularly in the study of metabolic pathways and enzyme inhibition. The incorporation of carbon-13 and nitrogen-15 isotopes allows for detailed tracking and analysis in various scientific applications .

Scientific Research Applications

Eniluracil as a Dihydropyrimidine Dehydrogenase Inactivator

Eniluracil is recognized for its role as a potent inactivator of the enzyme dihydropyrimidine dehydrogenase (DPD), which is pivotal in the metabolism of the anti-cancer drug 5-fluorouracil. The research outlines the process development of a large-scale synthesis of eniluracil, leveraging a Sonogashira coupling and focusing on minimizing the input of catalysts like palladium and copper to ensure high yield and quality of the compound (Cooke et al., 2001).

Enhancing Therapeutic Index of 5-Fluorouracil

Studies have indicated that eniluracil enhances the therapeutic index of 5-fluorouracil for cancer treatment. By inactivating DPD, eniluracil allows for predictable dosing and enables oral administration of 5-fluorouracil, offering a promising clinical potential in cancer treatment (Paff et al., 2000).

Pharmacokinetics and Bioequivalence Studies

Studies have been conducted to evaluate the pharmacokinetics and bioequivalence of eniluracil combined with 5-fluorouracil in patients with advanced solid malignancies. These studies are crucial for understanding the feasibility of combined oral formulations and optimizing therapeutic results while minimizing toxicity (Ochoa et al., 2000).

Modulating Tissue Pharmacokinetics of Fluorouracil

Eniluracil's modulation of fluorouracil tissue pharmacokinetics has been explored using in-vivo imaging, particularly in the context of chemotherapy for gastrointestinal cancer. The findings contribute to understanding the mechanisms of drug action, particularly the selective decrease in radiotracer exposure in normal liver and kidneys compared with tumors, suggesting increased exposure of fluorouracil and its anabolites in tumors (Saleem et al., 2000).

Mechanism of Action

Future Directions

Eniluracil is currently under clinical development by Processa Pharmaceuticals and is in Phase I for Solid Tumor . The future directions of Eniluracil-13C,15N2 would likely follow a similar path, with potential applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eniluracil-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the uracil structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps, including the synthesis of labeled precursors, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Eniluracil-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products.

    Reduction: Reduction reactions

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Eniluracil-13C,15N2 can be achieved through a multi-step process involving the incorporation of 13C and 15N isotopes into the uracil ring of Eniluracil.", "Starting Materials": [ "Uracil", "13C labeled acetic anhydride", "15N labeled ammonia", "Eniluracil precursor", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Uracil is reacted with 13C labeled acetic anhydride in the presence of sodium bicarbonate to form 5-acetoxyuracil-13C.", "Step 2: 5-acetoxyuracil-13C is then reacted with 15N labeled ammonia in methanol to form 5-acetamidouracil-13C,15N2.", "Step 3: The Eniluracil precursor is then reacted with 5-acetamidouracil-13C,15N2 in chloroform in the presence of ethanol to form Eniluracil-13C,15N2." ] }

CAS No.

1329556-69-5

Molecular Formula

C6H4N2O2

Molecular Weight

139.089

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1

InChI Key

JOZGNYDSEBIJDH-TTXLGWKISA-N

SMILES

C#CC1=CNC(=O)NC1=O

Synonyms

5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2;  5-Ethynyluracil-13C,15N2;  NSC 687296-13C,15N2; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.